

Isorhoifolin: A Phytochemical Standard for Analytical and Biological Investigations

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Compound of Interest		
Compound Name:	Isorhoifolin	
Cat. No.:	B7950284	Get Quote

Application Note

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isorhoifolin, a flavonoid glycoside also known as apigenin-7-O-rutinoside, is a natural compound found in a variety of plants, particularly in the genus Citrus. It is recognized for its potential therapeutic properties, including antioxidant, anti-inflammatory, and anticancer activities. As a well-characterized phytochemical, **isorhoifolin** serves as an essential analytical standard for the identification and quantification of this compound in plant extracts and herbal formulations. Its purity, typically ≥98.5% as determined by High-Performance Liquid Chromatography (HPLC), makes it suitable for use as a reference material in quality control and research settings[1]. This document provides detailed protocols for the extraction, analysis, and biological evaluation of **isorhoifolin**, intended to support researchers in the fields of phytochemistry, pharmacology, and drug discovery.

Chemical and Physical Properties



Property	Value
Chemical Name	Apigenin-7-O-rutinoside
Synonyms	Isorhoifolin
CAS Number	552-57-8
Molecular Formula	C27H30O14
Molecular Weight	578.52 g/mol
Appearance	Crystalline solid
Purity (typical)	≥98.5% (HPLC)[1]

Quantitative Data Summary

The following tables summarize the reported biological activities of **isorhoifolin** and related flavonoids. This data is crucial for assessing its potential as a therapeutic agent.

Table 1: In Vitro Anticancer Activity of Rhoifolin

(Isorhoifolin Isomer)

Cell Line	Cancer Type	IC50 (μg/mL)	IC50 (μM)
Нер 2	Human Epidermoid Larynx Carcinoma	5.9	~10.2
HeLa	Human Cervical Carcinoma	6.2	~10.7
HepG2	Human Hepatocellular Carcinoma	22.6	~39.1
HCT-116	Human Colon Carcinoma	34.8	~60.2
MRC-5	Fetal Human Lung Fibroblast	44.6	~77.1
MDA-MB-231	Triple-Negative Breast Cancer	59.0	102



Note: The data in Table 1 refers to rhoifolin, an isomer of **isorhoifolin**. While structurally similar, the biological activities may differ.

Table 2: In Vitro Anti-inflammatory Activity of Related

Flavonoids

Compound	Assay	Cell Line	IC50 (μM)
Luteolin	Nitric Oxide Production Inhibition	RAW 264.7	27[1]
Apigenin	Nitric Oxide Production Inhibition	RAW 264.7	23[1]
Wogonin	Nitric Oxide Production Inhibition	RAW 264.7	17[1]

Note: This data is for flavonoids structurally related to the aglycone of **isorhoifolin** (apigenin) and demonstrates the potential for anti-inflammatory activity.

Experimental Protocols

Detailed methodologies for key experiments involving **isorhoifolin** are provided below. These protocols are intended as a starting point and may require optimization for specific laboratory conditions and research objectives.

Protocol 1: Extraction of Isorhoifolin from Citrus Peel

This protocol describes a general procedure for the extraction of flavonoids, including **isorhoifolin**, from citrus peel.

Materials:

- Fresh or dried citrus peel (e.g., lemon, orange)
- Methanol or 80% ethanol in water
- Homogenizer or blender



- Rotary evaporator
- Filtration apparatus (e.g., Whatman No. 1 filter paper)

Procedure:

- Sample Preparation: Wash fresh citrus peels and dry them at a low temperature (e.g., 40-50°C) to a constant weight. Grind the dried peels into a fine powder.
- Extraction: Macerate the powdered peel with methanol or 80% ethanol (1:10 w/v) at room temperature for 24 hours with occasional shaking. Alternatively, perform Soxhlet extraction for 6-8 hours.
- Filtration: Filter the extract through Whatman No. 1 filter paper to remove solid plant material.
- Concentration: Concentrate the filtrate using a rotary evaporator at a temperature below 50°C to obtain a crude extract.
- Storage: Store the crude extract at -20°C until further analysis.

Protocol 2: Quantification of Isorhoifolin by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general HPLC method for the quantification of **isorhoifolin** in plant extracts. Method validation is recommended for specific applications.

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
- Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
- Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., acetonitrile). A typical gradient could be:

o 0-5 min: 10% B

5-25 min: 10-50% B



o 25-30 min: 50-10% B

o 30-35 min: 10% B

Flow Rate: 1.0 mL/min

Injection Volume: 10-20 μL

Detection Wavelength: ~270 nm and ~330 nm

Column Temperature: 25-30°C

Procedure:

- Standard Preparation: Prepare a stock solution of **isorhoifolin** standard (e.g., 1 mg/mL) in methanol. Prepare a series of calibration standards by diluting the stock solution.
- Sample Preparation: Dissolve the crude extract in the initial mobile phase composition and filter through a 0.45 μm syringe filter before injection.
- Analysis: Inject the standards and samples onto the HPLC system.
- Quantification: Identify the isorhoifolin peak in the sample chromatogram by comparing the
 retention time with the standard. Construct a calibration curve by plotting the peak area of
 the standards against their concentration. Calculate the concentration of isorhoifolin in the
 sample based on its peak area and the calibration curve.

Protocol 3: In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay

This protocol measures the free radical scavenging capacity of **isorhoifolin**.

Materials:

- Isorhoifolin standard solution in methanol
- 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol (e.g., 0.1 mM)



- Ascorbic acid or Trolox as a positive control
- 96-well microplate
- Microplate reader

Procedure:

- Sample Preparation: Prepare a series of dilutions of the **isorhoifolin** standard solution and the positive control in methanol.
- Assay: In a 96-well plate, add 100 μL of each sample dilution to 100 μL of the DPPH solution. A blank well should contain 100 μL of methanol and 100 μL of the DPPH solution.
- Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
- Measurement: Measure the absorbance at 517 nm using a microplate reader.
- Calculation: Calculate the percentage of DPPH radical scavenging activity using the following formula:
 - % Inhibition = [(Absorbance of Blank Absorbance of Sample) / Absorbance of Blank] x
 100
- IC50 Determination: Plot the percentage of inhibition against the concentration of **isorhoifolin** to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 4: In Vitro Anti-inflammatory Activity - Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages

This protocol assesses the ability of **isorhoifolin** to inhibit the production of nitric oxide, a key inflammatory mediator.

Materials:

RAW 264.7 macrophage cells



- DMEM cell culture medium supplemented with 10% FBS and 1% penicillin-streptomycin
- Lipopolysaccharide (LPS)
- Isorhoifolin stock solution (dissolved in DMSO and diluted in media)
- Griess Reagent
- 96-well cell culture plates

Procedure:

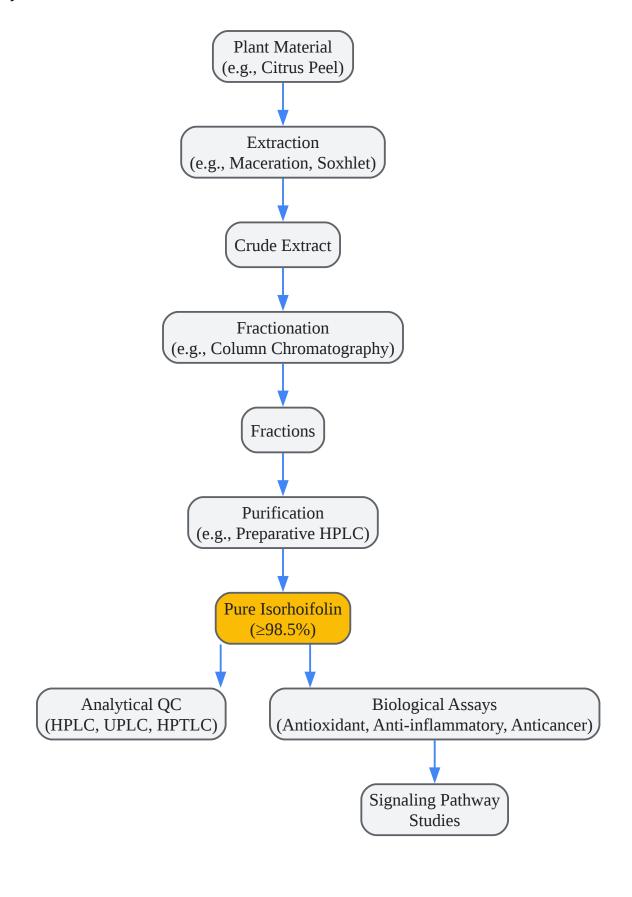
- Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
- Treatment: Pre-treat the cells with various concentrations of isorhoifolin for 1 hour.
- Stimulation: Stimulate the cells with LPS (e.g., 1 μg/mL) for 24 hours. A negative control group should not be stimulated with LPS.
- Nitrite Measurement: Collect the cell culture supernatant. Mix 50 μ L of the supernatant with 50 μ L of Griess Reagent in a new 96-well plate.
- Incubation and Measurement: Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
- Calculation: Create a standard curve using known concentrations of sodium nitrite. Calculate
 the concentration of nitrite in the samples from the standard curve. Determine the
 percentage of NO inhibition relative to the LPS-stimulated control.
- IC50 Determination: Plot the percentage of inhibition against the concentration of isorhoifolin to determine the IC50 value.

Signaling Pathways and Experimental Workflows

The biological activities of flavonoids like **isorhoifolin** are often attributed to their ability to modulate key cellular signaling pathways. Below are diagrams representing the putative



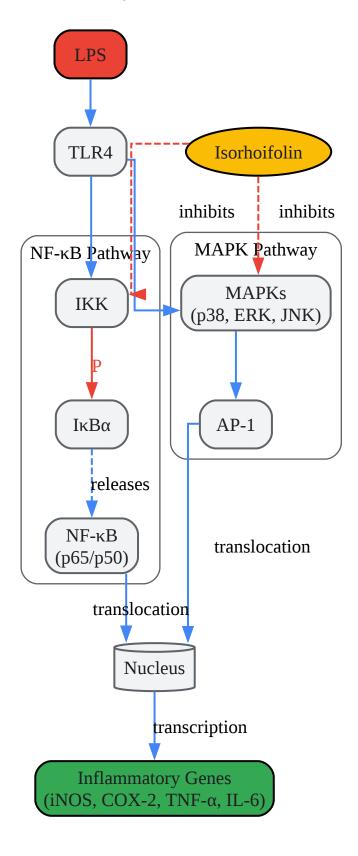
signaling pathways affected by **isorhoifolin** and a general workflow for its phytochemical analysis.





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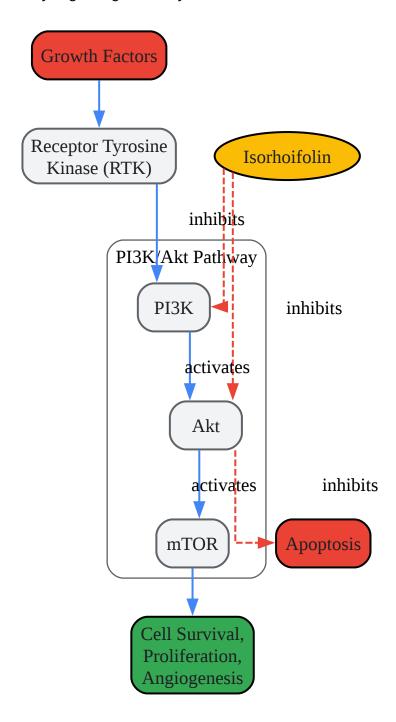
Caption: Workflow for Isorhoifolin Analysis.





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Caption: Anti-inflammatory Signaling Pathway.



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Caption: Anticancer Signaling Pathway.



Conclusion

Isorhoifolin is a valuable phytochemical standard for analytical and biological research. The provided protocols and data serve as a comprehensive resource for its extraction, quantification, and investigation of its therapeutic potential. Further studies are warranted to fully elucidate the mechanisms of action of **isorhoifolin** and to explore its applications in drug development. The use of **isorhoifolin** as a certified reference material will ensure the accuracy and reproducibility of such research.

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References

- 1. Effects of naturally occurring flavonoids on nitric oxide production in the macrophage cell line RAW 264.7 and their structure-activity relationships PubMed [pubmed.ncbi.nlm.nih.gov]
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